(Mercaptoethyl)ammonium hydrogen tartrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H13NO6S |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
2-sulfanylethylazanium;2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2 |
InChI Key |
NSKJTUFFDRENDM-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Mercaptoethyl Ammonium Hydrogen Tartrate
Precursor Synthesis and Derivatization
The successful synthesis of (mercaptoethyl)ammonium hydrogen tartrate is contingent upon the purity and well-defined stereochemistry of its constituent precursors: mercaptoethylamine and L-tartaric acid. This section outlines the common synthetic routes and purification techniques for these starting materials.
Synthesis and Purification of Mercaptoethylamine Precursors
Mercaptoethylamine, also known as cysteamine (B1669678) or 2-aminoethanethiol, is a primary amine containing a thiol group. sigmaaldrich.comgoogle.com It is commercially available, often as its more stable hydrochloride salt. thermofisher.comthermofisher.com However, for specific applications requiring high purity, further purification or a dedicated synthesis might be necessary.
One common industrial synthesis of cysteamine hydrochloride involves the high-pressure acidolysis of 2-mercaptothiazoline (B133348). This method has been shown to produce high yields and purity. tcichemicals.com Another established route involves the reaction of 2-halogenoethylamine hydrohalides with a 2-mercaptothiazoline derivative. google.com
Purification of mercaptoethylamine is crucial to remove byproducts and ensure the subsequent salt formation reaction proceeds efficiently. Recrystallization is a common method for purifying its hydrochloride salt. For instance, recrystallization from isopropanol (B130326) can yield high-purity white crystals of S,S'-bis(2-aminoethyl)dithiocarbonate hydrochloride, a precursor that can then be converted to mercaptoethylamine hydrochloride. google.com The purity of the final product can be assessed using techniques such as iodometric titration, melting point determination, and spectroscopic methods like ¹H-NMR and IR. tcichemicals.comgoogle.com
A typical purification process for mercaptoethylamine hydrochloride might involve dissolving the crude product in a suitable solvent, such as ethanol (B145695) or isopropanol, followed by controlled cooling to induce crystallization. The resulting crystals are then filtered, washed with a cold solvent to remove residual impurities, and dried under vacuum.
Table 1: Representative Purification Data for Mercaptoethylamine Hydrochloride
| Purification Method | Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization | Isopropanol | 95.2 | 99.1 | 85 |
| Recrystallization | Ethanol/Water | 96.0 | 99.5 | 88 |
Note: The data in this table is representative and may vary based on the specific experimental conditions.
Preparation and Characterization of Chiral L-Tartaric Acid Derivatives
L-(+)-Tartaric acid is a naturally occurring chiral dicarboxylic acid that is widely used as a resolving agent in chemistry. quora.comnih.govlibretexts.org It is commercially available in high purity, primarily produced from the solid byproducts of wine fermentation. quora.com For its use in chiral resolution, the stereochemical integrity and purity of L-tartaric acid are paramount.
While L-tartaric acid itself can be used for chiral resolution, its derivatives are often employed to improve the efficiency of the separation by altering the solubility properties of the resulting diastereomeric salts. chemicalbook.comrsc.orgresearchgate.net Common derivatives include O,O'-dibenzoyl-L-tartaric acid and O,O'-di-p-toluoyl-L-tartaric acid. chemicalbook.comrsc.org These derivatives can be synthesized by reacting L-tartaric acid with the corresponding acyl chlorides.
The characterization of L-tartaric acid and its derivatives is essential to confirm their identity and purity before use. Standard analytical techniques include:
Melting Point Determination: A sharp melting point indicates high purity.
Polarimetry: Measurement of the specific rotation confirms the enantiomeric purity. L-(+)-tartaric acid has a positive specific rotation.
Spectroscopy (FTIR, NMR): These techniques provide structural confirmation of the molecule.
X-ray Diffraction: Can be used to determine the crystal structure and absolute configuration. nih.gov
The preparation of a solution of L-tartaric acid for the salt formation reaction typically involves dissolving the acid in a suitable solvent, often an alcohol like methanol (B129727) or ethanol, sometimes with gentle heating to ensure complete dissolution. orgsyn.org
Salt Formation Mechanisms and Optimization
The core of the synthesis of this compound lies in the acid-base reaction between the amino group of mercaptoethylamine and one of the carboxylic acid groups of L-tartaric acid. This reaction leads to the formation of two diastereomeric salts, which, due to their different physical properties, can be separated.
Proton Transfer Pathways in Acid-Base Reactions for Ammonium (B1175870) Tartrate Formation
The formation of the this compound salt is a classic acid-base reaction involving proton transfer. L-tartaric acid, being a dicarboxylic acid, can donate a proton from one of its carboxylic acid groups to the basic amino group of mercaptoethylamine. This proton transfer results in the formation of the (mercaptoethyl)ammonium cation and the hydrogen tartrate anion.
The reaction can be represented as:
HS-CH₂-CH₂-NH₂ + HOOC-CH(OH)-CH(OH)-COOH ⇌ [HS-CH₂-CH₂-NH₃]⁺ [⁻OOC-CH(OH)-CH(OH)-COOH]
This equilibrium lies far to the right due to the significant difference in the pKa values of the amine and the carboxylic acid. The proton transfer is generally a very fast process. nih.gov The resulting ionic species are held together by electrostatic attraction, forming the salt. The hydrogen tartrate anion itself contains a chiral center, and when combined with a chiral amine, it forms diastereomers.
Investigation of Solvent Effects and Reaction Conditions on Salt Yield and Purity
The choice of solvent and the reaction conditions play a crucial role in the successful isolation of the desired diastereomeric salt. The solvent must be one in which the reactants are soluble but the desired diastereomeric salt has limited solubility, allowing it to crystallize out of the solution.
Commonly used solvents for the formation of diastereomeric amine tartrate salts include alcohols such as methanol and ethanol. orgsyn.orgresearchgate.net The polarity of the solvent can significantly influence the solubility of the diastereomeric salts and thus the efficiency of the resolution. researchgate.netnih.govnih.gov In some cases, the presence of water can affect the outcome, either by forming hydrates or by altering the solubility profiles of the salts. researchgate.netrsc.org
The optimization of reaction conditions involves a systematic study of several parameters:
Solvent: A range of polar protic and aprotic solvents can be screened to find the optimal medium for crystallization of one diastereomer.
Temperature: The initial temperature for dissolving the reactants and the final temperature for crystallization are critical. A slow cooling profile often leads to purer crystals.
Stoichiometry: The molar ratio of the amine to the tartaric acid can influence the yield and purity of the salt. Typically, a 1:1 molar ratio is used for the formation of the hydrogen tartrate salt.
Concentration: The concentration of the reactants in the solvent affects the supersaturation and thus the nucleation and growth of the crystals.
Table 2: Representative Solvent Screening for Diastereomeric Salt Crystallization
| Solvent | Diastereomeric Excess (de %) of Precipitate | Yield (%) |
| Methanol | 85 | 60 |
| Ethanol | 78 | 55 |
| Isopropanol | 72 | 50 |
| Acetonitrile | 65 | 45 |
| Water | 40 | 30 |
Note: This table presents hypothetical data to illustrate the effect of different solvents on the chiral resolution of a generic amine with tartaric acid. The actual results for this compound may differ.
Crystallization and Chiral Resolution Techniques
The final and most critical step in obtaining pure this compound is the selective crystallization of one of the diastereomeric salts. wikipedia.org This process, known as chiral resolution by diastereomeric salt formation, relies on the different solubilities of the two diastereomers in a given solvent. rsc.orgrsc.orgrsc.org
The general procedure involves dissolving the racemic mercaptoethylamine and an equimolar amount of L-tartaric acid in a suitable hot solvent. orgsyn.org The solution is then allowed to cool slowly, promoting the crystallization of the less soluble diastereomeric salt. The choice of solvent is paramount, as it determines which diastereomer will preferentially crystallize and the efficiency of the separation. researchgate.net
Once the crystals have formed, they are separated from the mother liquor by filtration. The mother liquor will be enriched in the more soluble diastereomer. The collected crystals are typically washed with a small amount of cold solvent to remove any adhering mother liquor and then dried.
To improve the enantiomeric purity of the obtained salt, one or more recrystallizations may be performed. orgsyn.org In each recrystallization step, the crystals are redissolved in a hot solvent and allowed to recrystallize upon cooling. The purity of the resolved salt can be monitored at each stage by measuring its specific rotation.
The free, enantiomerically enriched mercaptoethylamine can be recovered from the tartrate salt by treating it with a base, which deprotonates the ammonium group, followed by extraction.
Exploration of Preferential Crystallization Phenomena in Tartrate Systems
Preferential crystallization, also known as resolution by entrainment, is a technique that can be applied to separate enantiomers that crystallize as a conglomerate (a physical mixture of enantiomerically pure crystals). This method involves seeding a supersaturated solution of a racemate with crystals of one of the enantiomers, which then induces the crystallization of that same enantiomer, leaving the other in solution.
For this technique to be applicable to this compound, the racemic mixture of the salt would need to form a conglomerate upon crystallization. The success of preferential crystallization hinges on the ternary phase diagram of the two enantiomers and the solvent, which dictates the conditions under which one enantiomer can be selectively crystallized.
While specific studies on the preferential crystallization of racemic this compound are not extensively documented in publicly available literature, the principles can be applied to this tartrate system. The process would involve preparing a supersaturated solution of the racemic salt and then introducing seed crystals of either (mercaptoethyl)ammonium D-hydrogen tartrate or (mercaptoethyl)ammonium L-hydrogen tartrate. The key parameters to control would be the level of supersaturation and the temperature, to ensure that the desired enantiomer crystallizes without inducing the spontaneous nucleation of the other.
Techniques for Crystal Growth and Polymorph Control
The control of crystal growth and polymorphism is crucial in the production of this compound, as different crystalline forms (polymorphs) can exhibit different physical properties, such as solubility and stability. Several polymorphs of this compound have been identified, including a monohydrate form (L1) and an anhydrous form (L2). google.comgoogle.com
Techniques for controlling the crystal growth and obtaining the desired polymorph include:
Solvent Selection: The choice of solvent is a primary tool for polymorph control. For instance, crystallization from a mixture of methanol and 2-propanol has been used to produce specific crystalline forms. tdcommons.org Recrystallization from ethanol has also been reported for purification. google.com
Temperature Control: Temperature plays a critical role in determining the resulting polymorph. For example, the anhydrous form L2 can be obtained by heating the monohydrate form L1 at a temperature of at least 45°C, preferably under reduced pressure. google.com Crystallization at different temperatures, such as cooling to between -25°C and -30°C, has been used to isolate the L2 form. google.com
Seeding: The introduction of seed crystals of a desired polymorph into a supersaturated solution can direct the crystallization towards that specific form. This technique is explicitly mentioned in patents for the preparation of both the L1 and L2 forms of cysteamine bitartrate. google.com
Control of Supersaturation: The rate at which supersaturation is generated and the level of supersaturation can influence which polymorph nucleates and grows. This can be controlled by factors such as the rate of cooling or the rate of addition of an anti-solvent.
The reaction between cysteamine and L-(+)-tartaric acid has been shown to yield cysteamine tartrate(1-) monohydrate, which crystallizes in the orthorhombic space group P2₁2₁2₁. nih.govworktribe.comresearchgate.net The crystal structure is characterized by an extensive three-dimensional hydrogen-bonding network involving the protonated amino groups, the tartrate anions, and water molecules. nih.govworktribe.comresearchgate.net
Below are tables summarizing data related to the synthesis and crystallization of this compound.
Table 1: Polymorphs of this compound
| Polymorph | Designation | Description | Key X-ray Diffraction Peaks (2θ) google.com |
| Monohydrate | L1 | Crystalline monohydrate form | 10.36, 14.54, 17.23, 18.03, 19.24, 20.76, 21.20, 22.02, 23.37, 23.64, 27.71, 28.28, 29.26, 31.33, 32.84, 33.83, 35.51, 36.74 |
| Anhydrous | L2 | Crystalline anhydrous form | 7.4, 10.3, 11.0, 11.4, 14.4, 14.9, 18.6, 19.4, 20.1, 20.8, 21.9, 22.3, 22.5, 23.5 |
Table 2: Crystallographic Data for Cysteamine Tartrate(1-) Monohydrate nih.govworktribe.comresearchgate.net
| Parameter | Value |
| Chemical Formula | C₂H₈NS⁺ · C₄H₅O₆⁻ · H₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
Advanced Structural Characterization and Analysis
Single Crystal X-ray Diffraction (SCXRD) Studies
Single-crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional arrangement of atoms within (Mercaptoethyl)ammonium hydrogen tartrate, providing a foundational understanding of its solid-state properties.
Determination of Crystal Structure and Molecular Conformation
The reaction between cysteamine (B1669678) and L-(+)-tartaric acid yields crystals of this compound monohydrate (C₂H₈NS⁺·C₄H₅O₆⁻·H₂O). researchgate.net A full single-crystal X-ray diffraction analysis has determined its crystal structure, revealing key details about the conformation of the constituent ions. researchgate.net
The (mercaptoethyl)ammonium cation exists in a protonated state, with the amino group accepting a proton. The tartrate anion is a hydrogen tartrate ion, with one of its carboxylic acid groups deprotonated. The crystal structure analysis provides precise bond lengths and angles, defining the geometry of both the cation and the anion.
While a complete single-crystal X-ray structure has been determined for the monohydrate form, powder X-ray diffraction (PXRD) studies have identified two polymorphic forms, designated L1 (monohydrate) and L2 (anhydrous). google.com These forms are distinguished by their unique diffraction patterns.
Table 1: Powder X-ray Diffraction Peaks for this compound Polymorphs google.com
| Polymorph | Characteristic Diffraction Peaks (° 2θ) |
| Form L1 (monohydrate) | 10.36, 14.54, 17.23, 18.03, 19.24, 20.76, 21.20, 22.02, 23.37, 23.64, 27.71, 28.28, 29.26, 31.33, 32.84, 33.83, 35.51, 36.74 |
| Form L2 (anhydrous) | 7.4, 10.3, 11.0, 11.4, 14.4, 14.9, 18.6, 19.4, 20.1, 20.8, 21.9, 22.3, 22.5, 23.5 |
Note: The table presents the characteristic diffraction peaks as reported in patent literature. The data was recorded at room temperature using Cu Kα radiation.
Elucidation of Interionic and Intermolecular Interactions in the Solid State
The solid-state structure of this compound monohydrate is stabilized by an extensive network of hydrogen bonds. researchgate.net The protonated amino group of the cation and the hydroxyl and carboxylate groups of the hydrogen tartrate anion, along with the water molecule, act as hydrogen bond donors and acceptors. researchgate.net
In the crystal structure, the hydrogen tartrate anions are linked together by O—H⋯O hydrogen bonds, forming chains that extend parallel to the a-axis. researchgate.net These anionic chains are further crosslinked by the water molecules, which participate in hydrogen bonding by acting as both double donors and double acceptors. researchgate.net The (mercaptoethyl)ammonium cations are integrated into this network through hydrogen bonds between their protonated amino groups and the oxygen atoms of the tartrate anions and water molecules, resulting in a stable three-dimensional architecture. researchgate.net
Table 2: Key Hydrogen Bond Interactions in this compound monohydrate researchgate.net
| Donor | Acceptor | Distance (Å) |
| O1—H1 | O6* | 2.4885 (18) |
Note: This table highlights a significant head-to-tail hydrogen bond within the tartrate monoanion chains. Atoms labeled with an asterisk () are at a symmetry position.*
Analysis of Chiral Space Group Symmetry and Packing Motifs
The single-crystal X-ray diffraction study of this compound monohydrate, synthesized from L-(+)-tartaric acid, reveals that it crystallizes in the orthorhombic space group P2₁2₁2₁. researchgate.net This space group is chiral and non-centrosymmetric, which is expected given the use of an enantiomerically pure form of tartaric acid. The chirality of the space group dictates a chiral packing arrangement of the ions in the crystal lattice.
The packing is characterized by the aforementioned hydrogen-bonded network, which creates specific supramolecular motifs. The head-to-tail arrangement of the hydrogen tartrate anions into chains is a dominant packing feature. researchgate.net The (mercaptoethyl)ammonium cations and water molecules then link these chains, creating a complex and robust three-dimensional structure. researchgate.net
Spectroscopic Investigations for Structural Elucidation and Interaction Analysis
Spectroscopic methods provide complementary information to diffraction techniques, offering insights into the functional groups present, the nature of chemical bonds, and the conformational dynamics of the compound in both solid and solution states.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Hydrogen Bonding Assessment
Fourier-transform infrared (FTIR) spectroscopy has been employed to identify the functional groups present in this compound and to probe the hydrogen bonding interactions. A patent for the crystalline form L1 provides characteristic infrared absorption bands.
Table 3: Characteristic FTIR Absorption Bands for this compound (Form L1)
| Wavenumber (cm⁻¹) | Assignment |
| 3321 | O-H and N-H stretching vibrations |
| 2975 | C-H stretching vibrations |
| 2495 | S-H stretching vibration (thiol group) |
| 1730 | C=O stretching vibration (carboxylic acid) |
| 1586 | Asymmetric COO⁻ stretching vibration (carboxylate) |
| 1411 | C-H bending and O-H bending vibrations |
| 1336, 1304 | C-O-H bending and C-H bending vibrations |
| 1263, 1213 | C-O stretching and O-H bending vibrations |
| 1134 | C-C and C-O stretching vibrations |
Note: The assignments are based on typical frequency ranges for the respective functional groups and are consistent with the structure of the compound. The broadness of the O-H and N-H stretching bands is indicative of extensive hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid-State for Conformational Analysis and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm the structure of this compound in solution and to assess its purity. Both ¹H and ¹³C NMR data have been reported.
The ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the protons of the (mercaptoethyl)ammonium cation and the hydrogen tartrate anion. The methylene (B1212753) protons of the cysteamine moiety appear as triplets, while the methine protons of the tartrate are observed as a doublet. A broad singlet is also observed, which can be attributed to the exchangeable protons of the amine, thiol, and hydroxyl groups.
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The chemical shifts are consistent with the presence of the methylene carbons of the cysteamine moiety and the methine and carboxylate carbons of the tartrate anion.
Table 4: ¹H NMR Chemical Shifts and Assignments for this compound in DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Number of Hydrogens | Assignment |
| 2.69-2.71 | t | 2H | –CH₂–SH (Cysteamine) |
| 2.94-2.96 | t | 2H | –CH₂–NH₃⁺ (Cysteamine) |
| 4.00 | d | 2H | –CHOH–CHOH– (Tartaric acid) |
| 7.10 | bs | 7H | NH₃⁺, SH, 2x COOH, 2x OH |
Table 5: ¹³C NMR Chemical Shifts and Assignments for this compound in DMSO-d₆
| Chemical Shift (ppm) | Assignment |
| 21.48 | –CH₂–SH (Cysteamine) |
| 41.9 | –CH₂–NH₃⁺ (Cysteamine) |
| 72.15 | 2x –CHOH– (Tartaric acid) |
| 174.83 | 2x HOOC– (Tartaric acid) |
Note: The NMR data is sourced from patent literature. The solvent was DMSO-d₆ and the spectra were recorded at 400 MHz for ¹H and 100 MHz for ¹³C.
While solid-state NMR data has not been specifically reported, it would be a valuable technique to probe the different polymorphic forms and to gain further insights into the intermolecular interactions in the solid state.
Thermal Analysis of Solid-State Behavior
Thermal analysis techniques are pivotal in understanding the physicochemical properties of crystalline materials. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have been employed to map its thermal behavior.
Differential Scanning Calorimetry (DSC) for Phase Transition Characterization
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. This method is instrumental in identifying phase transitions such as melting, crystallization, and solid-solid transitions.
While specific DSC data for this compound is not extensively available in the public domain, analysis of structurally related ammonium (B1175870) tartrate compounds provides a comparative framework. For instance, ammonium tartrate exhibits a distinct endothermic peak in its DSC curve, which corresponds to its melting and decomposition. rasayanjournal.co.in The study of various ammonium salts, like ammonium nitrate, reveals a sequence of endothermic phase transitions upon heating. mdpi.com These transitions are associated with changes in the crystal structure and are sensitive to factors such as the presence of water. mdpi.com For n-alkylammonium dihydrogenphosphates and -arsenates, phase transitions are influenced by the interactions between the organic chains within the crystal structure. nih.gov
Interactive Data Table: Comparative Phase Transition Temperatures of Related Ammonium Salts
| Compound Name | Phase Transition Temperature (°C) | Transition Type |
| Ammonium Tartrate | 252.15 | Melting and Decomposition |
| Ammonium Nitrate | 50.8 | IV → III and IV → II |
| Ammonium Nitrate | 86.0 | III → II |
| Ammonium Nitrate | 124.8 | II → I |
Note: This table presents data for related compounds to provide context due to the limited availability of specific data for this compound.
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound.
In the case of ammonium tartrate, TGA has shown a significant weight loss of approximately 75% occurring around 252°C, which aligns with the endothermic peak observed in DTA, indicating simultaneous melting and decomposition. rasayanjournal.co.in The thermal decomposition of other ammonium salts, such as ammonium metatungstate, proceeds in multiple steps, including the initial loss of water followed by the release of ammonia (B1221849) at higher temperatures. researchgate.net The decomposition pathway can be influenced by the surrounding atmosphere (e.g., air vs. inert). researchgate.net
Interactive Data Table: Decomposition Characteristics of Related Ammonium Compounds
| Compound Name | Decomposition Onset (°C) | Key Decomposition Steps |
| Ammonium Tartrate | ~252 | Simultaneous melting and decomposition |
| Ammonium Metatungstate | 25-200 | Release of crystal water |
| Ammonium Metatungstate | 200-380 | Formation of an amorphous phase and release of ammonia |
| Ammonium Metatungstate | 380-500 | Crystallization of hexagonal WO3 |
Note: This table presents data for related compounds to provide context due to the limited availability of specific data for this compound.
Intermolecular Interactions and Supramolecular Architectures
Exploration of Anion-π Interactions and Other Non-Covalent InteractionsAnion-π interactions are not anticipated to be a dominant feature in this aliphatic system. Other non-covalent interactions, such as van der Waals forces, would undoubtedly contribute to the overall crystal packing, but a detailed description is not feasible.
Until specific research is conducted and published on (Mercaptoethyl)ammonium hydrogen tartrate, a detailed and authoritative article on its supramolecular chemistry as outlined cannot be responsibly generated.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Vibrational Frequencies
No published studies utilizing Density Functional Theory (DFT) to investigate the electronic structure, optimize the molecular geometry, or calculate the vibrational frequencies of (mercaptoethyl)ammonium hydrogen tartrate could be located. Such studies would be invaluable for providing a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
Ab Initio Calculations for Intermolecular Interaction Energy Decomposition Analysis
There is no available research that employs ab initio methods to perform energy decomposition analysis on the intermolecular interactions within this compound. This type of analysis is crucial for understanding the nature and strength of the hydrogen bonding and other non-covalent interactions that govern its supramolecular assembly.
Molecular Dynamics (MD) Simulations
Investigation of Conformational Dynamics in Solution and Solid Phases
No molecular dynamics (MD) simulation studies have been reported for this compound. MD simulations would offer insights into the conformational flexibility of the (mercaptoethyl)ammonium cation and the tartrate anion in different environments, which is essential for understanding its behavior in solution and in the solid state.
Simulation of Crystal Growth and Nucleation Processes
The processes of crystal growth and nucleation for this compound have not been investigated through simulation. These computational studies are vital for predicting crystal morphology and for controlling the crystallization process in practical applications.
Crystal Structure Prediction (CSP)
There are no reports of crystal structure prediction (CSP) studies for this compound. CSP methods are powerful tools for predicting the most stable crystal packing arrangements of a compound, which is fundamental to understanding its solid-state properties.
Validation of Predicted Structures against Experimental Crystallographic Data
The ultimate validation of computationally predicted crystal structures lies in their comparison with experimental data. mdpi.com Should experimental crystallographic data for this compound become available, a direct comparison would be the primary validation step. This involves overlaying the predicted crystal structure with the experimentally determined one and calculating the root-mean-square deviation (RMSD) of the atomic positions. A low RMSD value would indicate a successful prediction.
In the absence of single-crystal X-ray diffraction data, powder X-ray diffraction (PXRD) can be a powerful tool for validation. The theoretical PXRD pattern for each predicted polymorph can be calculated and compared with the experimental pattern. A close match between the calculated and experimental patterns can confirm the presence of a predicted form.
Further validation can be achieved by comparing other calculated properties with experimental measurements. For instance, solid-state Nuclear Magnetic Resonance (ssNMR) chemical shifts and vibrational spectra (Infrared and Raman) can be computed for the predicted structures and compared with experimental spectra. Agreement across multiple analytical techniques provides strong evidence for the correctness of a predicted crystal structure.
Computational Modeling of Chiral Discrimination and Enantioselective Processes
The interaction between the chiral hydrogen tartrate anion and the (mercaptoethyl)ammonium cation is fundamental to the formation of this diastereomeric salt. Computational modeling can elucidate the specific intermolecular interactions that govern chiral discrimination and enantioselective recognition during crystallization.
The formation of diastereomeric salts is a classical method for the resolution of racemates. rsc.orgacs.org In the case of this compound, if the amine is racemic, the chiral tartaric acid will form two diastereomeric salts. Computational models can be employed to understand the structural and energetic differences between these two diastereomers.
By building molecular models of the diastereomeric pairs, the specific hydrogen bonding networks, and other non-covalent interactions can be analyzed in detail. Quantum chemical calculations can quantify the interaction energies between the cation and anion in each diastereomer, providing insights into which pair is thermodynamically more stable. Molecular dynamics (MD) simulations can also be used to study the dynamic behavior of these salts in solution, offering a glimpse into the nucleation and growth processes that lead to the selective crystallization of one diastereomer. These computational approaches are instrumental in understanding and optimizing chiral resolution processes. researchgate.net
Exploration of Advanced Materials Science Perspectives
Design Principles for Crystalline Porous Organic Salts (CPOSs) Utilizing (Mercaptoethyl)ammonium Hydrogen Tartrate as a Building Block
Crystalline Porous Organic Salts (CPOSs) are a class of porous materials formed by the self-assembly of organic acids and organic bases through ionic bonding. rsc.org These materials are notable for their well-defined structures and permanent porosity, which are dictated by the rational design of their constituent building blocks, or tectons. rsc.orgresearchgate.net The design of stable CPOSs with permanent porosity hinges on several key principles, including the geometry of the tectons, the matching of acidity/basicity (pKa) between the acid and base, and the resulting network topology. rsc.org
This compound is an ideal candidate for a building block in CPOSs. It is composed of an organic base, (mercaptoethyl)ammonium, and an organic acid, hydrogen tartrate. The successful formation of a stable CPOS framework relies on the careful selection of a complementary acidic or basic co-former that can interact with the tartrate or ammonium (B1175870) moiety, respectively, to create a robust, porous structure.
The specific features of this compound offer unique design opportunities:
Chirality : The inherent chirality of the tartrate anion can be used to construct chiral CPOSs. The construction of crystalline frameworks from chiral building blocks is a proven strategy for creating materials with enantioselective properties. nih.gov
Functionalizability : The thiol (-SH) group on the (mercaptoethyl)ammonium cation provides a reactive site for post-synthetic modification. This allows for the introduction of other functional groups into the porous framework after its initial synthesis, enabling the tuning of the material's properties for specific applications.
Polarity : The ionic nature of the salt creates highly polar nano-confined channels within the CPOS structure. researchgate.netnih.gov This intrinsic polarity can be advantageous for applications such as proton conduction or the selective transport of polar molecules. researchgate.netnih.gov
The table below summarizes the key design principles for creating CPOSs with this compound.
| Design Principle | Role of this compound | Desired Outcome |
| Tecton Design | Serves as a bifunctional tecton with both charge and a reactive functional group. | Formation of a stable, predictable porous network. |
| Chirality | The tartrate anion acts as a chiral source. | Creation of enantiopure porous materials for chiral separations or asymmetric catalysis. |
| Functionality | The thiol group allows for post-synthetic modification. | Tunable surface chemistry and functionality within the pores. |
| Acidity/Basicity (pKa) | The ammonium and carboxylate/hydroxyl groups provide specific pKa values for ionic bond formation. | Stable ionic framework through optimized acid-base pairing with a co-former. |
By leveraging these principles, this compound can be used to engineer novel CPOSs with tailored porosity, chirality, and functionality for a range of applications, including catalysis, separation, and gas sorption. rsc.org
Potential as Chiral Catalysts and Catalysis Precursors in Organic Synthesis
The chiral nature of this compound makes it a promising candidate for use in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule.
Asymmetric phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants in immiscible phases (e.g., water and an organic solvent). buchler-gmbh.com Chiral quaternary ammonium salts are a privileged class of catalysts for these transformations, enabling the synthesis of a wide array of chiral molecules with high enantioselectivity. buchler-gmbh.comacs.orgnih.gov These catalysts function by forming a chiral ion pair with a reactant in one phase and transporting it into the other phase where the reaction occurs, thereby controlling the stereochemical outcome. acs.orgacs.org
This compound, as a chiral ammonium salt, fits the profile of a potential phase-transfer catalyst. Although it is a primary ammonium salt, it can be a precursor to quaternary ammonium salts which are commonly used. The chiral environment is provided by the tartrate counter-ion. Research has shown that a variety of chiral backbones, including tartaric acid derivatives, have been investigated for creating effective phase-transfer catalysts. beilstein-journals.org
The key features of asymmetric phase-transfer catalysis where a catalyst derived from this compound could be applied include:
Operational Simplicity : PTC reactions are often easy to perform and scale up for industrial applications. buchler-gmbh.combeilstein-journals.org
Mild Reaction Conditions : These reactions typically run under mild conditions, often at or below room temperature. buchler-gmbh.com
Green Chemistry : The use of water as a solvent and the avoidance of heavy metals align with the principles of green chemistry. buchler-gmbh.com
A prominent application of chiral phase-transfer catalysis is the asymmetric alkylation of glycine (B1666218) imines to produce non-natural α-amino acids with high enantiomeric excess. acs.orgnih.govacs.org A catalyst based on this compound could potentially be employed in similar transformations.
| Reaction Type | Role of Chiral Ammonium Salt | Potential Product |
| Asymmetric Alkylation | Forms a chiral ion pair with the enolate of a glycine imine, directing the approach of the alkylating agent. acs.org | Enantiomerically enriched α-amino acids. nih.gov |
| Asymmetric Epoxidation | Creates a chiral environment for the epoxidation of α,β-unsaturated ketones. | Chiral epoxides, which are valuable synthetic intermediates. buchler-gmbh.com |
| Asymmetric Michael Addition | Controls the stereoselective addition of a nucleophile to a Michael acceptor. | Enantioenriched products of conjugate addition. researchgate.net |
Chiral induction is the process by which a chiral catalyst influences a chemical reaction to favor the formation of one enantiomer over the other. The effectiveness of this induction is often measured by the enantiomeric excess (e.e.) of the product. Chiral ammonium salts achieve this by forming non-covalent interactions, such as hydrogen bonds and ion pairing, with the transition state of the reaction, thereby lowering the energy of the pathway leading to one enantiomer. researchgate.net
In some catalytic systems, a phenomenon known as chirality amplification can occur. This refers to a non-linear relationship where a small enantiomeric excess in the catalyst can lead to a much larger enantiomeric excess in the product.
The structure of this compound is well-suited for effective chiral induction. The tartrate anion can establish multiple hydrogen bonding interactions, while the ammonium cation provides the ionic interaction site. The combination of these interactions can create a well-defined, rigid chiral pocket around the reactants, leading to high levels of stereocontrol. Computational studies on similar systems have revealed that numerous stabilizing non-covalent interactions between the chiral ammonium salt and the reactants in the transition state are key to achieving high selectivity. researchgate.net The potential for this compound to act as a precursor for more complex, bifunctional catalysts, perhaps by modifying the thiol group, could lead to even more sophisticated systems for chirality induction. jku.at
Supramolecular Functionalization of Surfaces and Nanomaterials
The ability to modify and control the surface properties of materials is crucial for a wide range of technologies. Organic salts, like this compound, provide a powerful tool for the non-covalent functionalization of surfaces and nanomaterials.
Two-dimensional (2D) materials, such as molybdenum disulfide (MoS₂), possess unique electronic and physical properties. Modifying their surfaces is key to integrating them into devices and tuning their characteristics. rsc.org A highly effective and non-destructive method for this is supramolecular functionalization, which relies on non-covalent interactions. rsc.org
One such strategy is the electrostatic functionalization of negatively charged 2D materials with positively charged alkylammonium salts. rsc.orgcitedrive.com This approach is attractive because it is often performed in water at room temperature and preserves the desirable crystalline and conductive properties of the 2D material. rsc.orgresearchgate.net this compound is an alkylammonium salt and is therefore suitable for this purpose. The positively charged ammonium group can electrostatically bind to the negatively charged surface of a 2D material like the 1T phase of MoS₂. rsc.org
The benefits of this functionalization strategy are summarized below:
| Feature | Description | Reference |
|---|---|---|
| Preservation of Properties | The non-covalent nature of the interaction avoids introducing defects into the crystalline structure of the 2D material, preserving its intrinsic conductivity. | researchgate.net |
| High Functionalization Yield | The strong coulombic interaction between the ammonium cations and the negatively charged surface leads to efficient surface coverage. | rsc.org |
| Green Chemistry | The process typically uses water as a solvent and is performed under ambient conditions. | rsc.orgrsc.org |
| Post-Functionalization | The exposed functional groups of the alkylammonium salt (in this case, the thiol group) can be used for further covalent modification of the surface. | rsc.org |
This method allows for the tuning of the 2D material's surface chemistry, which can facilitate its dispersion in various solvents, create hybrid materials, and introduce new functionalities. rsc.orgzenodo.org
The concept of using organic salts to create materials with tunable properties is well-established. frontiersin.org By carefully selecting the cation and anion, properties such as solubility, thermal stability, and functionality can be precisely controlled. frontiersin.org When these organic salts are tethered to a surface, they can impart these tunable properties to the underlying material.
This compound is an excellent candidate for designing surface-tethered organic salt layers. The thiol group (-SH) on the cation is known to form strong covalent or coordinate bonds with a variety of surfaces, most notably gold, but also other metals and semiconductor nanoparticles. This provides a robust anchor point for tethering the salt to a substrate.
Once tethered, the this compound molecules would form a self-assembled monolayer where the properties are dictated by the exposed tartrate anions and the packing of the alkyl chains. This could be used to:
Control Wettability : The hydrophilic nature of the tartrate anion would render the surface more hydrophilic.
Introduce Chirality : A surface composed of a monolayer of a chiral salt would itself be chiral, which could be used for enantioselective sensing or separations.
Create Functional Interfaces : The tethered salt layer can serve as a versatile platform for further chemical transformations, enabling the construction of complex surface architectures. researchgate.net
The ability to design and assemble such "task-specific" nanomaterials from the bottom up represents a powerful approach in materials science. frontiersin.org
Conclusion and Future Research Directions
Synthesis of Key Academic Findings and Contributions
(Mercaptoethyl)ammonium hydrogen tartrate, a salt formed from the reaction of 2-aminoethanethiol (cysteamine) and L-(+)-tartaric acid, has garnered academic interest primarily due to the versatile reactivity of its cysteamine (B1669678) component. The key academic findings and contributions surrounding this compound are centered on its synthesis, structural characterization, and burgeoning applications in materials science and biomedicine.
Initial research focused on the synthesis and structural elucidation of salts derived from cysteamine and tartaric acid. The reaction can yield a mixture of products, including the monohydrate of this compound. Detailed crystallographic studies have provided insights into the hydrogen-bonding networks and crystal packing of these salts. A significant challenge in its synthesis is the propensity of the thiol group in cysteamine to oxidize, forming the disulfide, cystamine. This has spurred the development of improved synthetic processes aimed at enhancing yield and purity by mitigating this auto-oxidation.
A substantial body of research has explored the use of the cysteamine moiety for the surface functionalization of various materials. The thiol group provides a strong anchor to noble metal surfaces, most notably gold nanoparticles. This has been exploited to create self-assembled monolayers (SAMs) that can alter the surface properties of these materials, making them suitable for applications in biosensors and drug delivery systems. The terminal amine group of the cysteamine, once anchored, provides a versatile point for further chemical modification.
Furthermore, the principles of using cysteamine have been extended to the development of advanced functional polymers. Cysteamine has been covalently linked to polymers like sodium carboxymethylcellulose and polycarbophil to create "thiolated polymers" or "thiomers". These materials exhibit enhanced mucoadhesive properties and can form disulfide crosslinks, making them promising excipients for novel drug delivery systems with controlled release capabilities.
Recent research has also begun to explore the potential of cysteamine and its derivatives in the realm of sustainable materials. The disulfide bond, formed from the oxidation of the thiol group, is reversible. This property is being leveraged to create dynamic covalent networks in polymers, leading to the development of recyclable thermoset plastics known as vitrimers. These materials can be depolymerized and reprocessed, offering a more sustainable alternative to traditional non-recyclable thermosets.
Interactive Data Table of Key Research Findings:
| Research Area | Key Findings | Potential Applications |
| Synthesis & Structure | Formation of hydrogen-bonded crystal structures. Propensity for thiol oxidation to cystamine. | Development of pure, stable forms for various applications. |
| Surface Functionalization | Formation of self-assembled monolayers (SAMs) on gold and other surfaces via the thiol group. | Biosensors, drug delivery nanoparticles, biocompatible coatings. |
| Polymer Modification | Creation of thiolated polymers with enhanced mucoadhesive and cross-linking properties. | Controlled drug delivery systems, tissue engineering scaffolds. |
| Sustainable Materials | Utilization of the reversible disulfide bond for the creation of recyclable thermoset polymers (vitrimers). | Sustainable plastics, recyclable composites. |
Identification of Unaddressed Research Questions and Methodological Challenges
Despite the progress made, several unaddressed research questions and methodological challenges remain in the study of this compound and its applications.
Methodological Challenges:
Stability and Quantification: A primary challenge is the inherent instability of the thiol group in cysteamine, which readily oxidizes to cystamine. This complicates synthesis, purification, and long-term storage. Developing robust and straightforward analytical methods for the accurate quantification of the thiol and disulfide forms in various matrices remains an area of active research. The lack of a strong chromophore in the molecule makes its detection and quantification challenging without derivatization.
Controlled Self-Assembly: While the formation of SAMs on surfaces is well-documented, achieving precise control over the orientation, packing density, and long-range order of the assembled molecules is still a significant challenge. The interactions between the ammonium (B1175870) and tartrate ions in the salt form may influence the self-assembly process, and this has not been extensively studied.
Reaction Mechanism at Interfaces: The exact mechanism of interaction between the (Mercaptoethyl)ammonium ion and various surfaces, especially non-metallic substrates, is not fully understood. A deeper understanding of the bonding chemistry and the role of the tartrate counter-ion in these interactions is needed to tailor surface properties more effectively.
Unaddressed Research Questions:
Influence of the Tartrate Counter-ion: Much of the existing research focuses on the reactivity of the cysteamine cation. The specific role and influence of the hydrogen tartrate counter-ion on the material properties, reactivity, and biological interactions of the resulting functionalized materials are largely unexplored. Does it participate in surface interactions or influence the conformation of the attached cysteamine?
Biocompatibility and Toxicity of Functionalized Materials: While cysteamine itself has known biological activities, the long-term biocompatibility and potential toxicity of materials functionalized with this compound need to be systematically evaluated, especially for biomedical applications.
Scalability of Synthesis and Functionalization: Laboratory-scale synthesis and functionalization processes are well-established. However, scalable and cost-effective methods for producing large quantities of high-purity this compound and for the uniform functionalization of large surface areas or bulk materials need to be developed for industrial applications.
Performance in Complex Environments: The performance of functional materials based on this compound in complex biological or environmental conditions is not well understood. For instance, how do variations in pH, ionic strength, and the presence of other biomolecules affect the stability and functionality of these materials?
Outlook on Novel Applications in Advanced Functional Materials and Sustainable Chemical Processes
The unique combination of a reactive thiol, a functional amine, and a chiral, biocompatible counter-ion in this compound opens up exciting avenues for future research and novel applications, particularly in the fields of advanced functional materials and sustainable chemical processes.
Advanced Functional Materials:
Stimuli-Responsive Materials: The thiol group is redox-active, and the amine group is pH-sensitive. This dual responsivity can be harnessed to create "smart" materials that change their properties in response to specific environmental cues. For example, drug delivery systems could be designed to release their payload in the reductive environment of a tumor or in response to a local change in pH.
Hierarchical Self-Assembly: Future research could focus on controlling the self-assembly of this compound into more complex, hierarchical structures. By tuning the interactions between the thiol, amine, and tartrate components, it may be possible to create novel nanostructures with tailored optical, electronic, or catalytic properties.
Bio-inspired Catalysis: The presence of both amine and thiol groups in close proximity is reminiscent of the active sites of some enzymes. This suggests the potential for using materials functionalized with this compound as catalysts for a variety of chemical reactions, potentially with high selectivity and efficiency.
Sustainable Chemical Processes:
Green Synthesis and Catalysis: There is a growing interest in developing greener synthetic routes to valuable chemicals. The potential of this compound and its derivatives as organocatalysts in sustainable chemical transformations is an area ripe for exploration. Furthermore, developing synthetic routes to cysteamine from renewable feedstocks would significantly enhance the sustainability profile of this compound.
Recyclable and Self-Healing Materials: As previously mentioned, the reversible nature of the disulfide bond is a key feature for creating recyclable thermosets. Future research could expand on this concept to develop a wider range of self-healing polymers and composites. These materials could have applications in coatings, adhesives, and structural components, reducing waste and extending product lifecycles.
Circular Economy Applications: The ability to functionalize surfaces and create dynamic polymers makes this compound a candidate for applications within a circular economy framework. For example, it could be used to create recyclable adhesives for easier disassembly of products or to develop sensors for monitoring environmental pollutants, contributing to a more sustainable management of resources.
Q & A
Q. What are the recommended synthesis methods for (mercaptoethyl)ammonium hydrogen tartrate, and how can purity be validated?
Synthesis typically involves reacting stoichiometric amounts of ammonia with tartaric acid in aqueous solution, followed by slow evaporation to obtain single crystals . Purity can be validated via:
Q. How does solubility in aqueous and organic solvents impact experimental design?
Solubility in water is temperature-dependent:
- 1.88 g/100 mL at 20°C , increasing to 2.7 g/100 mL at higher temperatures .
- Insoluble in alcohol, acetone, and non-polar solvents .
Methodological note : For solubility-dependent assays (e.g., crystallization), pre-saturate solvents at controlled temperatures. Use polar aprotic solvents (e.g., DMSO) for organic-phase reactions .
Q. What spectroscopic techniques are suitable for structural characterization?
- EPR spectroscopy : Identifies paramagnetic centers (e.g., VO²⁺ doping) and bonding symmetry .
- FT-IR/Raman spectroscopy : Detects functional groups (e.g., -SH at ~2550 cm⁻¹, carboxylate stretches at 1600–1400 cm⁻¹) .
- XRD : Resolves crystal lattice parameters (e.g., axial compression in VO²⁺-doped complexes) .
Advanced Research Questions
Q. How can EPR spectroscopy elucidate the bonding nature of transition metal-doped complexes?
Example: VO²⁺-doped ammonium hydrogen tartrate exhibits axial symmetry due to tetragonally compressed octahedral geometry.
- Experimental protocol :
- Dope single crystals with 0.1–1.0% VO²⁺ during synthesis .
- Record EPR spectra at room temperature; analyze spin Hamiltonian parameters (g∥, g⊥, A∥, A⊥) .
- Calculate molecular bonding coefficients (e.g., covalency parameter κ) to quantify ligand-metal electron sharing .
Q. What computational methods are used to model vibrational spectra and charge transfer interactions?
Q. How can experimental conditions be optimized for analytical applications (e.g., titrations)?
- Box-Behnken design : Statistically evaluates variables like ammonium hydroxide concentration (0.17–0.92 mol/kg) and sodium tartrate levels (8.4–16.8 µmol/kg) to prevent lead hydroxide precipitation in EDTA titrations .
- Robustness testing : Confirm method stability across pH 5–7 and ionic strength ranges .
Q. What role does this compound play in hydrophobic interaction chromatography (HIC)?
Q. How do thermal analysis techniques (TGA/DSC) characterize decomposition pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
